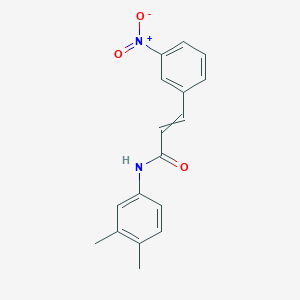

5-Aminobenzoxazole-2-methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-Aminobenzoxazole-2-méthanamine est un composé hétérocyclique appartenant à la famille des benzoxazoles. Les benzoxazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. La structure du composé se compose d'un cycle benzénique fusionné à un cycle oxazole, avec un groupe amino en position 5 et un groupe méthanamine en position 2.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

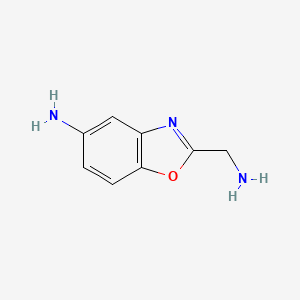

La synthèse de la 5-Aminobenzoxazole-2-méthanamine implique généralement la condensation du 2-aminophénol avec un aldéhyde approprié. Une méthode courante utilise un catalyseur à base de gel liquide ionique acide de Brønsted en conditions sans solvant. La réaction est effectuée à 130 °C pendant 5 heures, ce qui donne des rendements élevés du produit souhaité . Une autre méthode implique l'utilisation de ferrocyanure de potassium comme catalyseur en conditions sans solvant, ce qui donne le produit en moins de 2 minutes à température ambiante .

Méthodes de production industrielle

La production industrielle de la 5-Aminobenzoxazole-2-méthanamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le choix du catalyseur et des conditions réactionnelles peut être optimisé pour garantir un rendement et une pureté élevés tout en minimisant les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions

La 5-Aminobenzoxazole-2-méthanamine peut subir diverses réactions chimiques, notamment :

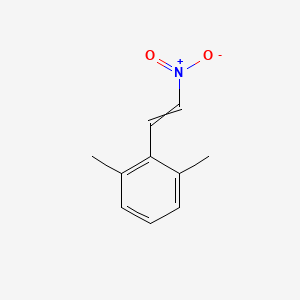

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle benzoxazole.

Substitution : Les groupes amino et méthanamine peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

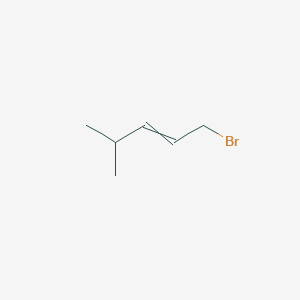

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les acides et les bases dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés nitro, tandis que les réactions de substitution peuvent produire des benzoxazoles halogénés.

4. Applications de la recherche scientifique

La 5-Aminobenzoxazole-2-méthanamine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Enquête sur son potentiel en tant qu'agent antimicrobien et antifongique.

Industrie : Utilisé dans le développement de nouveaux matériaux et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 5-Aminobenzoxazole-2-méthanamine implique son interaction avec des cibles moléculaires spécifiques. Dans les applications antimicrobiennes, il peut inhiber la croissance des bactéries et des champignons en interférant avec leurs processus cellulaires. Dans la recherche anticancéreuse, le composé peut induire l'apoptose dans les cellules cancéreuses en ciblant des voies spécifiques impliquées dans la prolifération cellulaire et la survie .

Applications De Recherche Scientifique

5-Aminobenzoxazole-2-methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-Aminobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Aminobenzoxazole : Structure similaire, mais sans le groupe méthanamine.

5-Nitrobenzoxazole : Contient un groupe nitro au lieu d'un groupe amino en position 5.

2-Benzoxazoleméthanamine : Structure similaire, mais sans le groupe amino en position 5.

Unicité

La 5-Aminobenzoxazole-2-méthanamine est unique en raison de la présence à la fois du groupe amino et du groupe méthanamine, qui confèrent des propriétés chimiques et des activités biologiques distinctes

Propriétés

Formule moléculaire |

C8H9N3O |

|---|---|

Poids moléculaire |

163.18 g/mol |

Nom IUPAC |

2-(aminomethyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C8H9N3O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,9-10H2 |

Clé InChI |

PHFIKXVXUYZPAH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1N)N=C(O2)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)

![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide](/img/structure/B11726249.png)

![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)

![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)

![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)